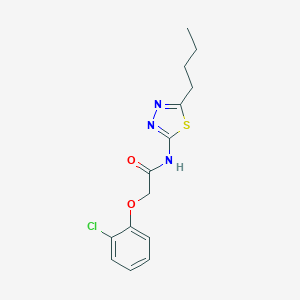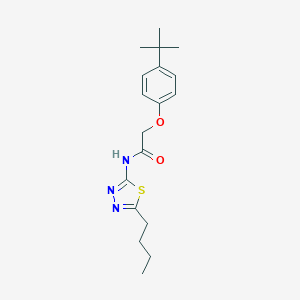![molecular formula C22H18F3NO5 B284644 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide, also known as GSK137647A, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a key role in gene regulation by binding to acetylated histones and recruiting transcriptional machinery to regulate gene expression. GSK137647A has been shown to have potential therapeutic applications in cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide exerts its effects by binding to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones. This leads to a reduction in the recruitment of transcriptional machinery to the promoter regions of genes, resulting in a decrease in gene expression. The specific genes affected by this compound vary depending on the cell type and context, but they are generally involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis, reduce tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. In cardiovascular diseases, this compound has been shown to reduce the progression of atherosclerosis and improve vascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide is its specificity for BET proteins, which allows for the selective modulation of gene expression. This specificity also reduces the potential for off-target effects, which can be a concern with other small molecule inhibitors. However, this compound has a relatively short half-life, which can limit its efficacy in vivo. Additionally, the optimal dosing and administration of this compound in preclinical models and clinical trials is still being determined.
Zukünftige Richtungen
There are a number of potential future directions for the development of 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide and other BET inhibitors. One area of focus is the development of more potent and selective BET inhibitors with longer half-lives and improved pharmacokinetic properties. Another area of focus is the identification of biomarkers that can be used to predict response to BET inhibitors in different disease contexts. Additionally, there is interest in exploring the combination of BET inhibitors with other therapies, such as chemotherapy, radiation therapy, and immune checkpoint inhibitors, to enhance their efficacy.
Synthesemethoden
The synthesis of 4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis is a multi-step process that involves the formation of key intermediates, which are then coupled to form the final product. The synthesis has been optimized to produce high yields of the final product with high purity.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, this compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. In cardiovascular diseases, this compound has been shown to reduce the progression of atherosclerosis and improve vascular function.
Eigenschaften
Molekularformel |
C22H18F3NO5 |
|---|---|
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H18F3NO5/c1-29-15-4-3-5-16(12-15)31-19-9-7-14(22(23,24)25)11-17(19)26-21(28)13-6-8-18(27)20(10-13)30-2/h3-12,27H,1-2H3,(H,26,28) |
InChI-Schlüssel |
ONVGESAVESPJHI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)O)OC |
Kanonische SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)



![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)

![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)

